Methyl 2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
The compound of interest, Methyl 2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, is a complex molecule that appears to be related to a family of compounds synthesized for various chemical and pharmacological studies. The related compounds include methyl 2-amino-3H-1-benzazepine-4-carboxylates and ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, which have been synthesized through different chemical reactions involving Morita-Baylis-Hillman acetates and other starting materials .
Synthesis Analysis
The synthesis of related compounds involves the Morita-Baylis-Hillman reaction, which is a carbon-carbon bond-forming reaction used to create complex molecules from simpler precursors. For instance, methyl 2-amino-3H-1-benzazepine-4-carboxylates are prepared from the reaction of substituted methyl 2-(cyanomethyl)propenoates with sodium methoxide in methanol . Another related compound, ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, is synthesized through condensation and reduction reactions, followed by heating in the presence of FeCl3 .
Molecular Structure Analysis
The molecular structure of a related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has been studied and found to consist of a thiophene ring with a 2-amino group and a 3-methyl ester group. The orientation of the carbonyl group is cis to the C2=C3 double bond, and the crystal structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by the use of reducing agents, such as Et3SiH/I2, and catalysts like FeCl3. These reactions are crucial for the formation of the benzothiophene and benzazepine rings, which are central to the compounds' structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined through various spectroscopic methods, including IR, 1H NMR, 13C NMR, and LCMS. These techniques provide information about the functional groups present, the molecular framework, and the purity of the synthesized compounds .
properties
IUPAC Name |
methyl 2-[[2-(12-oxo-10,13-diazatricyclo[7.4.1.05,14]tetradeca-1,3,5(14),6,8-pentaen-11-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-31-24(30)21-14-8-2-3-11-18(14)32-23(21)27-19(28)12-17-22(29)26-16-10-5-7-13-6-4-9-15(25-17)20(13)16/h4-7,9-10,17,25H,2-3,8,11-12H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOGNPGJYNOEEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NC4=CC=CC5=C4C(=CC=C5)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
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